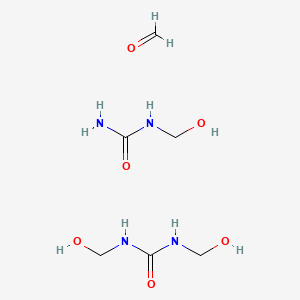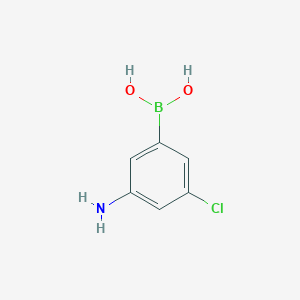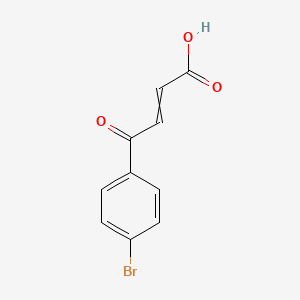![molecular formula C7H10F3NO B11726919 (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B11726919.png)
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(Trifluoromethyl)-2-oxabicyclo[211]hexan-1-yl)methanamine is a unique compound characterized by its bicyclic structure and the presence of a trifluoromethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular approach towards the compound, enabling various transformations to achieve the desired structure.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scalable and efficient synthetic routes that can be adapted for large-scale production. The use of photochemical reactions and other advanced techniques ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Replacement of one functional group with another, often facilitated by catalysts or specific reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction, with temperature, pressure, and solvent choice playing crucial roles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules and exploring new chemical spaces.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.
Wirkmechanismus
The mechanism of action of (4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various pathways and processes. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Triazole-containing scaffolds: These compounds share some structural similarities and are used in various pharmaceutical applications.
Bicyclo[2.1.1]hexane derivatives: These compounds are also characterized by their bicyclic structure and are explored for their bioactive properties.
Uniqueness
(4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties. This group enhances the compound’s stability, reactivity, and potential interactions with biological molecules, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H10F3NO |
|---|---|
Molekulargewicht |
181.16 g/mol |
IUPAC-Name |
[4-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexan-1-yl]methanamine |
InChI |
InChI=1S/C7H10F3NO/c8-7(9,10)5-1-6(2-5,3-11)12-4-5/h1-4,11H2 |
InChI-Schlüssel |
BUNFERCYUISUTE-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(OC2)CN)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Fluoro-N-[1-(methylsulfanyl)-2-nitroethenyl]aniline](/img/structure/B11726840.png)
![4-{1-[2-(Quinolin-8-YL)hydrazin-1-ylidene]ethyl}aniline](/img/structure/B11726847.png)
![3-[5-Amino-2-(3-hydroxy-propyl)-benzoimidazol-1-yl]-propan-1-ol](/img/structure/B11726853.png)
![N'-[(4-chlorophenyl)methylidene]-2-cyanoacetohydrazide](/img/structure/B11726860.png)
![5-Iodobenzo[d]isoxazol-3-amine](/img/structure/B11726875.png)

![1,3-Diethyl 2-[amino(propylamino)methylidene]propanedioate](/img/structure/B11726892.png)





![(E)-N-[1-(9H-Fluoren-2-YL)ethylidene]hydroxylamine](/img/structure/B11726925.png)

